Physicochemical Differentiation: Lipophilicity (XLogP3) of 3-Methylphenyl Substitution vs. Regioisomeric Analogs
The computed lipophilicity (XLogP3) of 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine is 3.5 [1]. This value distinguishes it from regioisomeric analogs where the methylphenyl group is positioned differently: the 3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine regioisomer (CAS 618092-64-1) exhibits different physicochemical properties due to altered substitution geometry, though direct published XLogP3 comparative data are not available. The 3.5 XLogP3 value falls within the optimal lipophilicity range for blood-brain barrier penetration (typically XLogP 2-4) while maintaining adequate aqueous solubility for in vitro assay conditions.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 3-methyl-1-phenyl-1H-pyrazol-5-amine (no 4-aryl substitution; approximate XLogP ~1.68 based on Hit2Lead data) |
| Quantified Difference | Δ ~1.82 log units |
| Conditions | Computed property; PubChem database |
Why This Matters
Lipophilicity directly influences membrane permeability, solubility, and off-target promiscuity; the 3.5 XLogP3 value positions this compound for CNS-accessible probe development whereas lower XLogP analogs may fail to achieve adequate brain penetration.
- [1] PubChem. Compound Summary: 4-(3-Methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine (CID 3104610). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/3104610 View Source
